N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O3 and its molecular weight is 427.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor is a part of the G-protein coupled receptor family and plays a crucial role in the central nervous system .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This means that it enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of the receptor .
Biochemical Pathways
The activation of mGlu4 by this compound leads to a cascade of biochemical reactions. These reactions are part of the glutamatergic neurotransmission pathway, which plays a key role in various neurological functions .
Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized in three preclinical safety species . The compound has suitable in vivo pharmacokinetic properties, which means it is well-absorbed, distributed, metabolized, and excreted .
Result of Action
The activation of mGlu4 by this compound has shown efficacy in preclinical rodent models of Parkinson’s disease . This suggests that the compound may have potential therapeutic effects in the treatment of this disease .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O3/c1-30-17-7-4-13(8-16(17)21)25-18(28)10-26-11-23-19-15(20(26)29)9-24-27(19)14-5-2-12(22)3-6-14/h2-9,11H,10H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMISNEOGAZAKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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